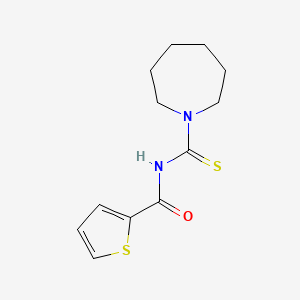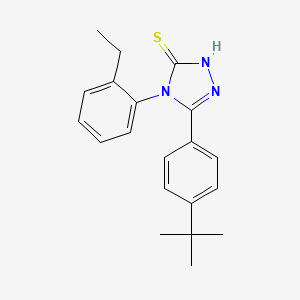
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用机制
The mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition of protein kinases can lead to a variety of cellular effects, including changes in gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide are diverse and depend on the specific protein kinase that is inhibited. For example, inhibition of ERK1/2 can lead to decreased cell proliferation and increased apoptosis, while inhibition of JNK can lead to decreased inflammation and increased cell survival.
实验室实验的优点和局限性
One advantage of using 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in lab experiments is its specificity for protein kinases. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the specific roles of different protein kinases in cellular processes. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain in large quantities.
未来方向
There are several future directions for the use of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in scientific research. One potential area of study is in the development of new cancer therapies. Since this compound has been shown to inhibit the activity of several protein kinases that are involved in cell proliferation and survival, it may be possible to use it as a targeted therapy for certain types of cancer. Another potential area of study is in the development of new treatments for inflammatory diseases. Since this compound has been shown to inhibit the activity of JNK, which is involved in inflammation, it may be possible to use it to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a valuable tool in scientific research due to its ability to inhibit protein kinases and its diverse biochemical and physiological effects. While there are some limitations to its use, its specificity and potential for targeted therapies make it an exciting area of study for future research.
合成方法
The synthesis of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolylamine with 2-chloroethanol. This reaction produces a hydroxyethyl derivative that is then reacted with thiophene-2-sulfonyl chloride to produce the final product. The yield of this synthesis method is typically around 50%.
科学研究应用
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the role of protein kinases in various cellular processes. This compound has been shown to inhibit the activity of several protein kinases, including ERK1/2 and JNK, which are involved in cell proliferation and differentiation.
属性
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3S2/c1-5-4-7(10-14-5)11-16(12,13)8-3-2-6(9)15-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXXAOWJPBNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)


![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)

![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)

![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)